1-Methyl-3-propionylpiperazine
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Overview
Description
1-Metil-4-propionilpiperazina is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. 1-Metil-4-propionilpiperazina is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Metil-4-propionilpiperazina can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid .
Industrial Production Methods
Industrial production of 1-Metil-4-propionilpiperazina often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. The Ugi reaction is particularly favored for its efficiency and ability to produce a wide range of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
1-Metil-4-propionilpiperazina undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated piperazines.
Scientific Research Applications
1-Metil-4-propionilpiperazina has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with piperazine moieties.
Industry: Used as a catalyst in various chemical reactions and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of 1-Metil-4-propionilpiperazina involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
1-Metil-4-propionilpiperazina can be compared with other piperazine derivatives:
Piperidine: A simpler structure with a single nitrogen atom in the ring.
N-Methyl-4-piperidone: Another piperidine derivative used in organic synthesis.
Piperazine: The parent compound of 1-Metil-4-propionilpiperazina, used in the synthesis of various pharmaceuticals and chemicals.
Conclusion
1-Metil-4-propionilpiperazina is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-(4-methylpiperazin-2-yl)propan-1-one |
InChI |
InChI=1S/C8H16N2O/c1-3-8(11)7-6-10(2)5-4-9-7/h7,9H,3-6H2,1-2H3 |
InChI Key |
GQNZCSDUJYPJOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CN(CCN1)C |
Origin of Product |
United States |
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